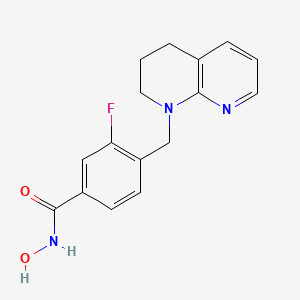

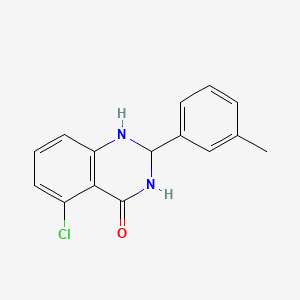

LY-1 closed form

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

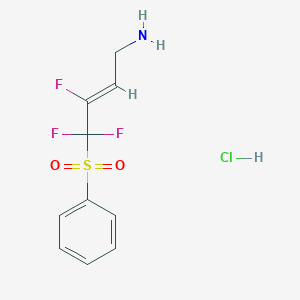

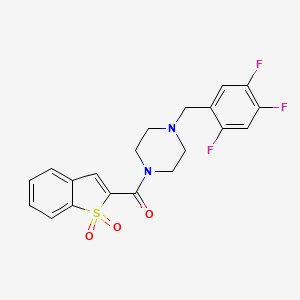

LY1 est un inhibiteur covalent puissant, sélectif, ciblant à la fois la papaïne-like protéase (PLpro) et la principale protéase (Mpro) du SARS-CoV-2. Il a montré une grande efficacité pour inhiber ces protéases virales, avec des valeurs de constante de dissociation (Kd) de 1,5 μM pour la protéine Mpro C145A et de 2,3 μM pour la protéine PLpro C111A . LY1 est particulièrement remarquable pour sa grande sélectivité par rapport aux autres kinases, protéases humaines et métalloenzymes .

Méthodes De Préparation

La synthèse de LY1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et non divulguées publiquement. On sait que LY1 est disponible en différentes quantités à des fins de recherche, ce qui indique qu'il peut être produit à l'échelle industrielle .

Analyse Des Réactions Chimiques

LY1 subit diverses réactions chimiques, principalement axées sur son interaction avec les protéases virales. Il forme des liaisons covalentes avec les sites actifs de ces protéases, conduisant à leur inhibition. Les principaux produits formés à partir de ces réactions sont les formes inactivées des protéases virales . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) comme solvant et des concentrations spécifiques de LY1 pour obtenir les effets inhibiteurs désirés .

Applications de la recherche scientifique

LY1 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la virologie, de la pharmacologie et de la chimie médicinale. Sa principale application est l'étude du SARS-CoV-2, où il a été démontré qu'il réduisait considérablement les niveaux de nucléoprotéine virale et les niveaux d'ARN viral dans les cellules infectées . De plus, LY1 a été utilisé dans des études de toxicité pour évaluer son profil de sécurité, ne montrant aucun changement significatif du poids corporel et de la consommation alimentaire chez les modèles animaux . Au-delà de la virologie, la grande sélectivité de LY1 en fait un outil précieux pour étudier l'inhibition des protéases et la cinétique enzymatique dans divers systèmes biologiques .

Mécanisme d'action

LY1 exerce ses effets en se liant de manière covalente aux sites actifs du PLpro et du Mpro du SARS-CoV-2, inhibant ainsi leur activité protéolytique. Cette inhibition empêche le virus de traiter ses polyprotéines, qui sont essentielles à la réplication et à la maturation virales . Les cibles moléculaires de LY1 sont les résidus cystéine dans les sites actifs de ces protéases, et les voies impliquées comprennent la perturbation du traitement et de la réplication des protéines virales .

Applications De Recherche Scientifique

LY1 has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. Its primary application is in the study of SARS-CoV-2, where it has been shown to significantly reduce viral nucleoprotein levels and viral RNA levels in infected cells . Additionally, LY1 has been used in toxicity studies to evaluate its safety profile, demonstrating no significant changes in body weight and food consumption in animal models . Beyond virology, LY1’s high selectivity makes it a valuable tool for studying protease inhibition and enzyme kinetics in various biological systems .

Mécanisme D'action

LY1 exerts its effects by covalently binding to the active sites of SARS-CoV-2 PLpro and Mpro, thereby inhibiting their proteolytic activity. This inhibition prevents the virus from processing its polyproteins, which are essential for viral replication and maturation . The molecular targets of LY1 are the cysteine residues in the active sites of these proteases, and the pathways involved include the disruption of viral protein processing and replication .

Comparaison Avec Des Composés Similaires

LY1 est unique en raison de sa grande sélectivité et de sa puissance contre les protéases du SARS-CoV-2 par rapport aux autres composés similaires. Les composés similaires comprennent d'autres inhibiteurs de protéases ciblant les protéases virales, tels que le nirmatrelvir et le boceprévir. Le mécanisme de liaison covalente de LY1 et sa grande sélectivité le rendent particulièrement efficace pour inhiber les protéases du SARS-CoV-2 . Cette unicité est mise en évidence par ses valeurs de constante de dissociation plus faibles et ses valeurs de concentration inhibitrice (IC50) plus élevées par rapport aux autres inhibiteurs .

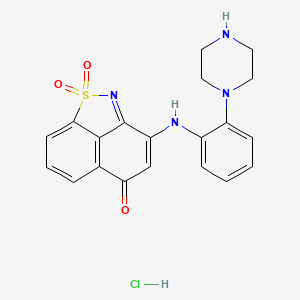

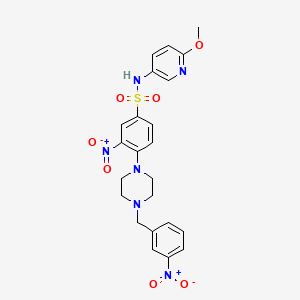

Propriétés

Formule moléculaire |

C20H19ClN4O3S |

|---|---|

Poids moléculaire |

430.9 g/mol |

Nom IUPAC |

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride |

InChI |

InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H |

Clé InChI |

RVXKOLGQSWIVHC-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[(2R)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B10861901.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)

![2-[(2S)-5-chloro-6-fluoro-2-(methylaminomethyl)-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-hydroxyethoxy)-N-methylbenzamide](/img/structure/B10861930.png)

![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)

![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)